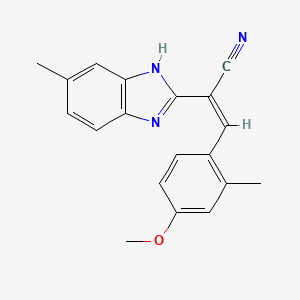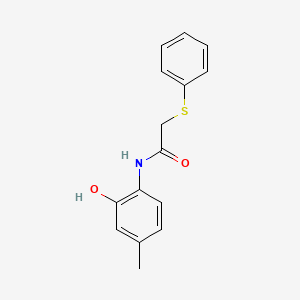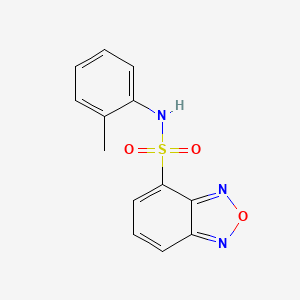![molecular formula C28H24N4O3S B5276032 (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5276032.png)
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiadiazole derivatives. Key steps in the synthesis may involve:
Condensation Reactions: Combining substituted anilines with thiadiazole derivatives under acidic or basic conditions.
Cyclization: Formation of the pyrimidinone ring through intramolecular cyclization.
Substitution Reactions: Introducing various substituents such as phenoxy and methoxy groups using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.
Modulate Receptors: Interact with cellular receptors to trigger or block signaling pathways.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Bromomethyl methyl ether: A compound used in various organic synthesis reactions.
Uniqueness
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is unique due to its specific structural features and the presence of both phenoxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-18-5-3-7-21(13-18)16-34-22-11-9-20(10-12-22)15-24-26(29)32-28(30-27(24)33)36-25(31-32)17-35-23-8-4-6-19(2)14-23/h3-15,29H,16-17H2,1-2H3/b24-15+,29-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMXIKONGXSIQ-CYBUCUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5275950.png)
![4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B5275962.png)
![(4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B5275966.png)

![N-(2-fluorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B5275975.png)
![(3S,4S)-1-[(4-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5275982.png)
![Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5275985.png)


![N-(2,3-dihydro-1H-inden-2-yl)-2-[(dimethylamino)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5276012.png)
![4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid](/img/structure/B5276020.png)
![4-cyclopentyl-2-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B5276037.png)
![3-{2-[(isoxazol-3-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5276040.png)
![1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-methyl-1-oxobutan-2-ol](/img/structure/B5276055.png)
